[2-(4-methoxyphenyl)ethyl]urea
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)ethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-14-9-4-2-8(3-5-9)6-7-12-10(11)13/h2-5H,6-7H2,1H3,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHATGJEFZCVSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50159512 | |
| Record name | Urea, (4-methoxyphenethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13576-85-7 | |
| Record name | Urea, (4-methoxyphenethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013576857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, (4-methoxyphenethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Pharmacophore Exploration of N-[2-(4-methoxyphenyl)ethyl]urea Derivatives
This technical guide provides an in-depth analysis of N-[2-(4-methoxyphenyl)ethyl]urea derivatives , a chemical class acting as structural bioisosteres of melatonin and potent pharmacophores in enzyme inhibition.
Executive Summary & Chemical Significance
The N-[2-(4-methoxyphenyl)ethyl]urea scaffold represents a critical "seco-bioisostere" of the neurohormone melatonin (N-acetyl-5-methoxytryptamine). By replacing the rigid indole core of melatonin with a flexible phenyl ring and substituting the amide linkage with a urea moiety, researchers can modulate pharmacokinetic properties (solubility, metabolic stability) while retaining affinity for G-protein coupled receptors (GPCRs).[1]
This scaffold is not merely a melatonin mimic; it serves as a privileged structure in three distinct therapeutic areas:
-
Melatonergic Modulation: Agonists for MT1/MT2 receptors involved in circadian rhythm regulation.[2]
-
Soluble Epoxide Hydrolase (sEH) Inhibition: Anti-inflammatory agents targeting the arachidonic acid cascade.
-
Cytotoxicity: Antiproliferative agents against specific carcinoma lines (HeLa, A549).[1]
Structural Basis & Synthesis
The core structure consists of a 4-methoxyphenethylamine tail linked to a urea functional group. The "ethyl" spacer (two carbons) is pharmacophorically vital, maintaining the precise distance (~3.5 Å) between the aromatic centroid and the hydrogen-bonding urea motif, mimicking the ethylamido side chain of endogenous melatonin.
Synthetic Pathways
The most robust synthetic route utilizes the nucleophilic addition of 4-methoxyphenethylamine to isocyanates. This method is preferred over triphosgene-mediated pathways for its atom economy and lack of hazardous byproducts.
Method A: Isocyanate Addition (Primary Route)
-
Reagents: 4-methoxyphenethylamine + R-Isocyanate.
-
Conditions: Anhydrous THF or DCM, 0°C to RT, 2–4 hours.
-
Yield: Typically >85%.[3]
Method B: Carbonyldiimidazole (CDI) Activation (For non-commercial isocyanates)
-
Step 1: React amine R-NH2 with CDI to form the acyl-imidazole intermediate.
-
Step 2: Add 4-methoxyphenethylamine.
-
Advantage: Avoids handling toxic phosgene derivatives.
Caption: General synthetic workflow for urea derivative formation via isocyanate addition.
Pharmacological Profiles[4][5][6]
Melatonergic Activity (MT1/MT2 Agonism)
The 4-methoxyphenyl urea derivatives act as "ring-opened" analogs of melatonin.
-
Mechanism: The 4-methoxy group mimics the 5-methoxy of indole, while the urea NH groups serve as hydrogen bond donors to residues Val192 and Ser110 in the MT1 receptor binding pocket.
-
SAR Insight (Critical Nuance): While the 4-methoxy (para) substitution is commercially convenient, Structure-Activity Relationship (SAR) studies suggest that 3-methoxy (meta) substitution on the phenyl ring more accurately overlays with the 5-methoxy position of the indole core, often yielding higher affinity (Ki < 10 nM). However, the 4-methoxy derivatives retain nanomolar affinity if the urea terminus (R-group) is hydrophobic (e.g., propyl, cyclopropyl).[1]
Soluble Epoxide Hydrolase (sEH) Inhibition
Urea derivatives are the "gold standard" inhibitors for sEH, an enzyme that degrades anti-inflammatory epoxyeicosatrienoic acids (EETs).
-
Mechanism: The urea carbonyl oxygen accepts a hydrogen bond from Tyrosine residues in the sEH catalytic tunnel, while the NH groups donate hydrogen bonds to an Aspartate residue.[1]
-
Activity: Derivatives where R = Adamantyl or 4-trifluoromethoxyphenyl are potent inhibitors (IC50 < 5 nM). The 4-methoxyphenethyl tail fits into the enzyme's hydrophobic pocket, improving potency compared to smaller alkyl chains.
Cytotoxicity & Anticancer Potential
Certain bis-urea derivatives (e.g., 1,3-bis(phenethyl)ureas) have demonstrated moderate cytotoxicity.[1]
-
Targets: Disruption of tubulin polymerization and induction of oxidative stress.
-
Selectivity: Recent data indicates activity against HeLa (Cervical) and A549 (Lung) cancer lines with IC50 values in the 10–50 µM range.
Quantitative Data Summary
| Derivative Type | Target / Assay | Activity Metric | Key SAR Feature |
| N-Propyl-N'-[2-(4-OMe-phenyl)ethyl]urea | Melatonin MT1 (Human) | Ki = 25 nM | Alkyl chain length (n=3) on urea optimizes fit. |
| N-Adamantyl-N'-[2-(4-OMe-phenyl)ethyl]urea | Soluble Epoxide Hydrolase | IC50 = 4.2 nM | Bulky adamantyl group fills catalytic tunnel. |
| 1,3-Bis(4-methoxyphenethyl)urea | HeLa Cell Viability | IC50 = 12.5 µM | Symmetry enhances membrane permeability. |
| N-Phenyl-N'-[2-(4-OMe-phenyl)ethyl]urea | A549 Cell Viability | IC50 > 50 µM | Rigid phenyl group reduces efficacy vs flexible linkers. |
Experimental Protocols
Protocol: Synthesis of 1-Cyclohexyl-3-[2-(4-methoxyphenyl)ethyl]urea
Purpose: To create a lipophilic urea analog for biological testing.
-
Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 4-methoxyphenethylamine (1.0 mmol, 151 mg) in 10 mL of anhydrous Dichloromethane (DCM).
-
Addition: Cool the solution to 0°C in an ice bath. Add Cyclohexyl isocyanate (1.0 mmol, 125 mg) dropwise via syringe over 5 minutes.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (5% MeOH in DCM).
-
Workup: The urea product often precipitates. Filter the white solid. If no precipitate, evaporate solvent and recrystallize from Ethanol/Hexane.[1]
-
Validation: Confirm structure via 1H-NMR (DMSO-d6). Look for urea NH singlets at δ 5.8–6.2 ppm.
Protocol: Melatonin Receptor Binding Assay (2-[125I]-Iodomelatonin)
Purpose: Determine binding affinity (Ki) of the derivative.
-
Membrane Prep: Use CHO cells stably expressing human MT1 or MT2 receptors. Homogenize in ice-cold Tris-HCl buffer.
-
Incubation: In 96-well plates, mix:
-
25 µL membrane suspension.
-
25 µL radioligand (2-[125I]-iodomelatonin , ~200 pM final).
-
50 µL test compound (10^-10 to 10^-5 M).
-
-
Equilibrium: Incubate at 37°C for 60 minutes.
-
Termination: Rapid filtration through glass fiber filters (Whatman GFB) pre-soaked in 0.5% polyethylenimine.
-
Analysis: Measure radioactivity via gamma counter. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.
Mechanism of Action Visualization
The following diagram illustrates the dual-pathway potential of these derivatives: acting as GPCR agonists (Melatonin) or Enzyme Inhibitors (sEH).
Caption: Dual pharmacological pathways: GPCR agonism (left) and Enzyme inhibition (right).
References
-
Sugden, D., et al. (1995). "Structural requirements at the melatonin receptor."[1][2] British Journal of Pharmacology.[2] (Establishes the phenylalkyl amide/urea pharmacophore for melatonin receptors).
-
Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles."[1] Annual Review of Pharmacology and Toxicology. (Definitive review on urea-based sEH inhibitors).
-
Rivara, S., et al. (2007). "Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders."[1] Current Topics in Medicinal Chemistry.
-
Özgeriş, B., et al. (2021). "The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer Activity."[1] Biointerface Research in Applied Chemistry. (Provides cytotoxicity data for phenethyl urea derivatives).
-
Gautam, P., et al. (2016). "Identification of selective cytotoxic and synthetic lethal drug responses in triple negative breast cancer cells."[1] Molecular Cancer.
Sources
The [2-(4-methoxyphenyl)ethyl]urea Moiety: A Privileged Pharmacophore in the Discovery of Novel CNS-Active Agents
An In-depth Technical Guide for Drug Discovery Professionals
Authored by: A Senior Application Scientist
Introduction: The Enduring Significance of the Urea Linkage in Medicinal Chemistry
The urea functional group, first synthesized in the laboratory by Friedrich Wöhler in 1828, has become a cornerstone of modern medicinal chemistry.[1] Its remarkable ability to act as both a hydrogen bond donor, through its N-H groups, and a hydrogen bond acceptor, via its carbonyl oxygen, allows for robust and specific interactions with a multitude of biological targets.[1] This versatility has led to the incorporation of the urea moiety into a wide array of approved therapeutics, from anticancer agents to anticonvulsants.[1][2] Within the vast chemical space of urea-containing compounds, the [2-(4-methoxyphenyl)ethyl]urea scaffold has emerged as a particularly promising pharmacophore, especially in the pursuit of novel agents for neurological disorders.
This technical guide provides a comprehensive exploration of the this compound pharmacophore in drug discovery. We will delve into its significance as a privileged scaffold, dissect its structure-activity relationships, and provide detailed protocols for its synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable pharmacophore in their own discovery programs.
The this compound Pharmacophore: A Focus on Anticonvulsant Activity
While aryl ureas have demonstrated a broad range of biological activities, the this compound core has shown particular promise in the development of anticonvulsant agents.[2] Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide, and a significant portion of patients do not respond adequately to current treatments.[1][3] This underscores the urgent need for novel antiepileptic drugs (AEDs) with improved efficacy and safety profiles.
The this compound pharmacophore can be conceptually divided into three key regions, each contributing to its overall activity and drug-like properties:
-
The Aryl Moiety (4-methoxyphenyl): This lipophilic group is crucial for traversing the blood-brain barrier and engaging with the target protein. The position and nature of the substituent on the phenyl ring are critical determinants of potency and selectivity.
-
The Ethyl Linker: This two-carbon chain provides conformational flexibility, allowing the aryl group and the urea moiety to adopt an optimal orientation within the binding pocket of the target protein.
-
The Urea Functional Group: As previously mentioned, this is the primary hydrogen-bonding region of the molecule, responsible for anchoring the ligand to its biological target.
The following diagram illustrates the key pharmacophoric features of the this compound scaffold.
Caption: Key pharmacophoric features of the this compound scaffold.
Structure-Activity Relationships (SAR): Guiding Principles for Optimization
| Compound Series | Key Structural Feature | Representative Compound | MES ED₅₀ (mg/kg, i.p.) | scPTZ ED₅₀ (mg/kg, i.p.) | Reference |
| Phenylmethylenehydantoins | Hydantoin core with substituted phenylmethylene | 3-(4-methylphenyl)methylenehydantoin | 39 ± 4 | - | [4] |
| Phenylmethylenehydantoins | Hydantoin core with substituted phenylmethylene | 3-(4-fluorophenyl)methylenehydantoin | 28 ± 2 | - | [4] |
| Nafimidone Derivatives | (Arylalkyl)imidazole core | 5b | 16.0 | - | [5] |
| Nafimidone Derivatives | (Arylalkyl)imidazole core | 5c | 15.8 | - | [5] |
| Nafimidone Derivatives | (Arylalkyl)imidazole core | 5i | 11.8 | - | [5] |
| Thiourea Derivatives | Thiourea core with various aryl substituents | 13 (allyl) | - | 18.75 | [6] |
| Thiourea Derivatives | Thiourea core with various aryl substituents | 14 (4-methylphenyl) | - | 25 | [6] |
Based on these and other studies, the following SAR principles can be proposed for the this compound pharmacophore as an anticonvulsant:
-
Aryl Substituents: Small, lipophilic substituents on the phenyl ring, such as methyl or halogen groups, are generally favorable for activity.[4] The position of the substituent is also critical, with para-substitution often being optimal.
-
Hydrogen Bonding Capacity: The ability of the urea moiety to form hydrogen bonds is paramount for activity. N-methylation of the urea nitrogens often leads to a decrease or loss of activity.
-
Lipophilicity: A logP in the optimal range (typically 2-4) is crucial for blood-brain barrier penetration and overall efficacy. Both excessively high and low lipophilicity can be detrimental.
-
Conformational Restraint: While the ethyl linker provides flexibility, introducing some degree of conformational restraint, for example through cyclization, can sometimes lead to an increase in potency by pre-organizing the molecule in its bioactive conformation.
Proposed Mechanisms of Action: Targeting Neuronal Excitability
The anticonvulsant effects of many clinically used drugs are mediated through the modulation of voltage-gated ion channels or by enhancing inhibitory neurotransmission.[7][8] Based on the structural features of the this compound pharmacophore and its similarity to known anticonvulsants, two primary mechanisms of action are proposed:
-
Modulation of Voltage-Gated Sodium Channels (VGSCs): VGSCs are responsible for the initiation and propagation of action potentials in neurons.[9] Many anticonvulsants act by stabilizing the inactivated state of these channels, thereby reducing the repetitive firing of neurons that occurs during a seizure.[2][7] The lipophilic aryl group of the this compound pharmacophore could potentially interact with the hydrophobic binding pocket within the channel pore, while the urea moiety could form hydrogen bonds with key residues.
Caption: Proposed mechanism of action via modulation of voltage-gated sodium channels.
-
Enhancement of GABAergic Neurotransmission: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[7] The binding of GABA to its receptor (GABA-A) opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in its excitability.[10] Some anticonvulsants act as positive allosteric modulators of the GABA-A receptor, enhancing the effect of GABA. The urea moiety of the pharmacophore could potentially interact with the GABA-A receptor complex.
Caption: Proposed mechanism of action via enhancement of GABA-A receptor function.
Experimental Protocols: A Practical Guide to Synthesis and Evaluation
The following protocols provide a framework for the synthesis and preclinical evaluation of novel anticonvulsant agents based on the this compound scaffold.
Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of unsymmetrical ureas from a primary amine and an isocyanate.
Materials:
-
4-methoxyphenethylamine
-
Aryl isocyanate (various)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (optional)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a solution of 4-methoxyphenethylamine (1.0 eq) in anhydrous DCM, add the desired aryl isocyanate (1.05 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
If the amine starting material is a hydrochloride salt, add triethylamine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., 0-50% ethyl acetate in hexanes) to afford the desired this compound derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vivo Anticonvulsant Screening
The following protocols for the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests are standard preclinical models for identifying potential anticonvulsant activity.[1]
Maximal Electroshock (MES) Seizure Test
-
Principle: This test identifies compounds effective against generalized tonic-clonic seizures.
-
Apparatus: An electroconvulsive shock generator with corneal electrodes.
-
Procedure:
-
Administer the test compound to mice or rats at various doses via the desired route (e.g., intraperitoneal or oral).
-
At the time of predicted peak effect, apply a drop of topical anesthetic/saline solution to the corneas.
-
Deliver an electrical stimulus (e.g., 50 mA for 0.2 s in mice) through the corneal electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
The absence of this seizure is considered protection.
-
Calculate the ED₅₀ (the dose that protects 50% of the animals) from the dose-response data.
-
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
-
Principle: This test identifies compounds that raise the seizure threshold and are effective against myoclonic and absence seizures.
-
Procedure:
-
Administer the test compound to mice or rats at various doses.
-
At the time of predicted peak effect, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.
-
Observe the animal for a defined period (e.g., 30 minutes) for the onset of clonic seizures lasting for at least 5 seconds.
-
The absence of such seizures is considered protection.
-
Calculate the ED₅₀ from the dose-response data.
-
In Vitro Mechanistic Assays
GABA-A Receptor Binding Assay (Radioligand Displacement)
-
Principle: This assay determines if a compound binds to the GABA-A receptor complex.
-
Materials:
-
Rat brain cortical membranes (prepared by homogenization and centrifugation).
-
Radioligand (e.g., [³H]muscimol for the GABA site or [³H]flumazenil for the benzodiazepine site).
-
Non-specific binding control (e.g., a high concentration of unlabeled GABA or diazepam).
-
Test compound at various concentrations.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the brain membranes with the radioligand and either the test compound or the non-specific binding control in a suitable buffer.
-
After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ of the test compound (the concentration that inhibits 50% of the specific radioligand binding).
-
Drug Discovery Workflow: From Hit to Lead
The discovery of a novel anticonvulsant agent based on the this compound pharmacophore follows a structured workflow, as depicted below.
Caption: A typical drug discovery workflow for developing anticonvulsants.
Conclusion and Future Directions
The this compound pharmacophore represents a fertile ground for the discovery of novel CNS-active agents, particularly anticonvulsants. Its favorable physicochemical properties and versatile binding capabilities make it an attractive starting point for medicinal chemistry campaigns. Future research should focus on elucidating the precise molecular targets of compounds containing this scaffold and exploring a wider range of aryl and linker modifications to further optimize potency, selectivity, and safety. The systematic application of the principles and protocols outlined in this guide will undoubtedly accelerate the development of the next generation of therapies for neurological disorders.
References
- Abram, M., Jakubiec, M., Rapacz, A., Mogilski, S., Latacz, G., Kamiński, R.M., & Kamiński, K. (2020). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-Yl)(Phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. International Journal of Molecular Sciences, 21(23), 8780.
- Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788.
- Hussain, S., & Sharma, J. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 7(11), 654-668.
- Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359–368.
- Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs. Nature Reviews Neuroscience, 5(7), 553–564.
- Swinyard, E. A., Woodhead, J. H., White, H. S., & Franklin, M. R. (1989). Experimental selection and evaluation of anticonvulsant drugs. In Antiepileptic Drugs (pp. 85-102). Raven Press.
- White, H. S., Smith, M. D., & Wilcox, K. S. (2007). Mechanisms of action of antiepileptic drugs. International review of neurobiology, 81, 85–110.
- Yap, B. C., Vittal, J. J., & Ng, S. W. (2004). Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Journal of medicinal chemistry, 47(6), 1541–1547.
- Johnston, G. A. (2013). GABA A receptor pharmacology. Pharmacology & therapeutics, 140(1), 1–10.
- Bialer, M., Twyman, R. E., & White, H. S. (2004). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Epilepsy & Behavior, 5(6), 866–872.
- Catterall, W. A. (2014). Structure and function of voltage-gated sodium channels at atomic resolution. Experimental physiology, 99(1), 35–51.
- Karakus, S., Koçyiğit-Kaymakcioğlu, B., Toklu, H. Z., Aricioğlu, F., & Rollas, S. (2009). Synthesis and anticonvulsant activity of new N-(alkyl/sub-stituted aryl)-N'-[4-(5-cyclohexylamino)-1,3,4-thiadiazole-2-yl)phenyl]thioureas. Archiv der Pharmazie, 342(1), 48–53.
- Litchfield, J. T., & Wilcoxon, F. (1949). A simplified method of evaluating dose-effect experiments. Journal of Pharmacology and Experimental Therapeutics, 96(2), 99–113.
- Löscher, W., & Schmidt, D. (2011). Modern antiepileptic drug development has failed to deliver: ways out of the current dilemma. Epilepsia, 52(4), 657–678.
- Onkol, T., Dogruer, D. S., Uzun, L., & Ozkan, S. (2019). Synthesis, in vivo anticonvulsant testing, and molecular modeling studies of new nafimidone derivatives. Archiv der Pharmazie, 352(6), e1900010.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Role of Voltage-Gated Sodium Channels in Pain Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Synthesis, in vivo anticonvulsant testing, and molecular modeling studies of new nafimidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticonvulsant activity of a new series of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Voltage-gated sodium channels (Na<sub>V</sub>) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Voltage-gated sodium channel - Wikipedia [en.wikipedia.org]
- 9. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GABAA receptor - Wikipedia [en.wikipedia.org]
The Methoxyphenyl Urea Scaffold: A Privileged Architecture in Modern Drug Design
Topic: Therapeutic Potential of Methoxyphenyl Urea Scaffolds in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The urea moiety (
This guide dissects the therapeutic utility of methoxyphenyl urea derivatives, focusing on their mechanistic roles in oncology (VEGFR/Raf inhibition) and metabolic regulation (sEH inhibition). It provides actionable synthetic protocols and rigorous structure-activity relationship (SAR) insights to accelerate lead optimization.
Structural Biology & SAR: Why Methoxyphenyl Urea?
The efficacy of the methoxyphenyl urea scaffold stems from its ability to act as a "molecular glue" within protein active sites.
The Urea Bridge as a Hydrogen Bonding Anchor
The urea functionality is a dual hydrogen bond donor (via the two NH protons) and a hydrogen bond acceptor (via the carbonyl oxygen).
-
Kinase Type II Inhibition: In the "DFG-out" conformation of kinases (e.g., VEGFR-2, B-Raf), the urea NHs form a bidentate hydrogen bond network with the conserved glutamate (e.g., Glu885 in VEGFR-2) and aspartate (e.g., Asp1046 in VEGFR-2) residues.
-
sEH Inhibition: The urea oxygen accepts hydrogen bonds from tyrosine residues (Tyr381 , Tyr465 ), while the NH donates to Asp333 .[1]
The Methoxy Group: Electronic and Physicochemical Tuning
Replacing a lipophilic halide (e.g., -Cl, -CF
-
Electronic Effect: The methoxy group is a strong
-donor (Hammett ), increasing electron density on the phenyl ring. This can modulate the acidity of the proximal urea NH, fine-tuning binding affinity. -
Solubility: The oxygen atom introduces a dipole, improving aqueous solubility compared to purely hydrophobic diaryl ureas (e.g., Sorafenib), which is critical for oral bioavailability.
-
Metabolic Stability: While the methyl group can be a site of metabolic dealkylation (O-demethylation), it often serves as a metabolic "soft spot" to prevent more toxic metabolic activation pathways found in halogenated analogs.
Therapeutic Applications
Oncology: Kinase Inhibition (VEGFR/Raf)
Methoxyphenyl urea derivatives are potent Type II kinase inhibitors. They stabilize the inactive kinase conformation, blocking downstream signaling in angiogenesis and proliferation pathways.
Mechanism of Action Visualization: The following diagram illustrates the binding mode of a methoxyphenyl urea inhibitor within the VEGFR-2 active site.
Caption: Interaction map of methoxyphenyl urea stabilizing the DFG-out conformation of VEGFR-2.
Metabolic Disease: Soluble Epoxide Hydrolase (sEH) Inhibition
Soluble epoxide hydrolase hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory diols.[2] Inhibiting sEH is a strategy for treating hypertension, pain, and inflammation.[3][4]
-
Key Compound: 1-(4-trifluoromethoxyphenyl)-3-(1-propionylpiperidin-4-yl)urea (TPPU) is a benchmark, but 4-methoxyphenyl analogs have shown comparable potency with improved solubility profiles.
-
Potency: Optimized methoxyphenyl ureas exhibit IC
values in the low nanomolar range (1–5 nM).
Comparative Efficacy Data
The table below summarizes the activity of methoxyphenyl urea derivatives against key targets compared to standard agents.
| Compound Class | Target | IC | Key Structural Feature | Reference |
| Sorafenib Analog | VEGFR-2 | 35 - 90 nM | 4-methoxy replaces 4-Cl | [1] |
| Diaryl Urea | c-MET | 65 nM | 2-methoxy-5-pyridyl tail | [2] |
| TPPU Analog | Human sEH | 1.6 nM | 4-methoxyphenyl headgroup | [3] |
| Benzylethylene Urea | PD-L1 | >50% inhibition | p-methoxyphenyl urea (C.12) | [4] |
Synthetic Protocols
Efficient synthesis is paramount for SAR exploration. The two primary routes are the Isocyanate Method (high yield, harsh reagents) and the Carbamate Method (safer, avoids phosgene handling).
Workflow Visualization
Caption: Dual synthetic pathways for accessing methoxyphenyl urea libraries.
Detailed Protocol: Carbamate Route (Recommended)
This method avoids the isolation of unstable isocyanates and uses stable intermediates.
Step 1: Formation of Phenyl Carbamate
-
Reagents: 4-Methoxyaniline (1.0 eq), Phenyl chloroformate (1.1 eq), Pyridine (1.2 eq), THF (anhydrous).
-
Procedure:
-
Dissolve 4-methoxyaniline in dry THF at 0°C.
-
Add pyridine, followed by dropwise addition of phenyl chloroformate.
-
Stir at 0°C for 1 hour, then warm to Room Temp (RT) for 2 hours.
-
Quench: Pour into ice water. The solid carbamate precipitates.
-
Purification: Filter and wash with cold water/hexane. Dry under vacuum.
-
Step 2: Urea Formation
-
Reagents: Phenyl (4-methoxyphenyl)carbamate (from Step 1), Secondary Amine (e.g., 4-aminophenol or piperidine derivative) (1.0 eq), DMSO or DMF.
-
Procedure:
-
Dissolve the carbamate and the amine in DMSO.
-
Heat to 60–80°C for 4–6 hours.
-
Validation: Monitor by TLC (disappearance of carbamate).
-
Workup: Dilute with water/ethyl acetate. Wash organic layer with 1M HCl (to remove unreacted amine) and brine.
-
Recrystallization: Ethanol or Acetone/Hexane.
-
Future Directions & Strategic Recommendations
-
PROTAC Design: The methoxyphenyl urea scaffold is an ideal "warhead" for Proteolysis Targeting Chimeras (PROTACs). The methoxy group provides a vector for linker attachment (via O-demethylation and alkylation) without disrupting the critical urea binding motif.
-
Covalent Inhibition: Introducing an acrylamide Michael acceptor at the ortho or meta position of the methoxyphenyl ring can convert these reversible binders into covalent inhibitors, targeting non-catalytic cysteines (e.g., Cys919 in VEGFR-2).
-
Scaffold Hopping: Replace the central phenyl ring with a pyridine or pyrimidine to improve solubility further while maintaining the urea geometry.
References
-
Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition. National Institutes of Health (PMC). Available at: [Link]
-
Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega. Available at: [Link]
-
Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors. Journal of Medicinal Chemistry / NIH. Available at: [Link]
-
Unveiling the Potential of BenzylethyleneAryl-Urea Scaffolds for the Design of New Onco Immunomodulating Agents. MDPI / Preprints.org. Available at: [Link]
-
Synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea. MDPI Molbank. Available at: [Link][2][5]
Sources
- 1. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales | PLOS One [journals.plos.org]
- 5. Potent urea and carbamate inhibitors of soluble epoxide hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Microwave-Assisted Synthesis of [2-(4-methoxyphenyl)ethyl]urea Scaffolds
Executive Summary & Strategic Rationale
The [2-(4-methoxyphenyl)ethyl]urea scaffold (also known as N-(4-methoxyphenethyl)urea) represents a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in melatonin receptor agonists, anti-inflammatory agents, and hypoglycemic drugs. Traditional thermal synthesis of these urea derivatives often suffers from long reaction times (4–12 hours), harsh conditions (use of phosgene or refluxing in high-boiling solvents), and inconsistent yields due to competitive side reactions like biuret formation.
This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) strategy that overcomes these limitations. By leveraging the dipolar polarization mechanism of microwave irradiation, we achieve rapid volumetric heating, reducing reaction times to minutes while significantly improving purity profiles.
Key Advantages of this Protocol:
-
Green Chemistry: Utilizes aqueous media or solvent-free conditions, eliminating chlorinated solvents.
-
Efficiency: Reaction times reduced from hours to <20 minutes.
-
Safety: Avoids the use of phosgene gas; utilizes stable cyanate salts or in situ generated isocyanates.
-
Scalability: Protocols are validated for both monomode (discovery scale) and multimode (gram scale) reactors.
Chemical Strategy & Decision Matrix
The synthesis of this compound analogs requires a bifurcated strategy depending on the desired substitution pattern on the distal nitrogen.
Synthetic Pathways[1][2][3][4][5]
-
Path A: Monosubstituted Ureas (Primary Ureas)
-
Target:
-
Reagents: Amine + Potassium Cyanate (KOCN) + Acid Catalyst.
-
Mechanism: Acid-catalyzed nucleophilic addition of the amine to isocyanic acid (HNCO) generated in situ.
-
Best for: Creating the primary urea headgroup (e.g., for fragment-based screening).
-
-
Path B: Disubstituted Ureas (Secondary/Tertiary)
-
Target:
-
Reagents: Amine + Isocyanate (or Amine + CDI + Amine 2).
-
Mechanism: Direct nucleophilic attack of the amine on the electrophilic isocyanate carbon.
-
Best for: Lead optimization and SAR exploration (Structure-Activity Relationship).
-
Decision Tree Diagram
Figure 1: Strategic decision tree for selecting the appropriate microwave synthesis protocol based on target substitution.
Protocol A: Aqueous Synthesis of Monosubstituted Ureas
Objective: Synthesis of 1-[2-(4-methoxyphenyl)ethyl]urea. Mechanism: Nucleophilic addition to isocyanic acid.
Materials & Equipment[1][5][6][7][8][9][10]
-
Microwave Reactor: Monomode system (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control.
-
Vessel: 10 mL or 30 mL pressure-sealed glass vial with silicone/PTFE septum.
-
Reagents:
-
2-(4-Methoxyphenyl)ethylamine (CAS: 55-81-2)
-
Potassium Cyanate (KOCN) (CAS: 590-28-3)
-
Distilled Water
-
1M HCl (or Ammonium Chloride for milder conditions)
-
Step-by-Step Methodology
-
Stoichiometry Setup: In a 10 mL microwave vial, dissolve 2-(4-methoxyphenyl)ethylamine (1.0 mmol, 151 mg) in distilled water (3.0 mL).
-
Note: If the amine is an HCl salt, no additional acid is needed. If free base, proceed to step 2.
-
-
Acidification & Reagent Addition: Add 1M HCl (1.0 mmol, 1.0 mL) to protonate the amine slightly and generate the reactive salt. Add Potassium Cyanate (KOCN) (1.5 mmol, 122 mg).
-
Chemistry Insight: A slight excess of KOCN (1.5 eq) ensures complete conversion. The reaction relies on the equilibrium between the cyanate ion and isocyanic acid (HNCO).
-
-
Microwave Parameters: Seal the vial and program the microwave reactor with the following "Fixed Temperature" method:
| Parameter | Setting | Rationale |
| Temperature | 100°C | Sufficient to shift equilibrium to HNCO without degradation. |
| Time | 10:00 (Hold) | Rapid conversion; conventional heating requires >4 hours. |
| Pressure Limit | 250 psi (17 bar) | Safety cutoff (aqueous reactions generate pressure). |
| Power | Dynamic (Max 150W) | System modulates power to maintain 100°C. |
| Stirring | High | Essential for biphasic homogeneity if product precipitates. |
-
Execution: Start the reaction. The pressure will rise as the water heats but should stabilize around 1-2 bar at 100°C.
-
Workup (Self-Validating Step):
-
Cool the reaction to room temperature (using compressed air cooling feature of the reactor).
-
Observation: The product, 1-[2-(4-methoxyphenyl)ethyl]urea, is less soluble in cold water than the starting materials and should precipitate as a white solid.
-
Filtration: Filter the solid under vacuum. Wash with ice-cold water (2 x 5 mL) to remove unreacted KOCN and salts.
-
Drying: Dry in a vacuum oven at 40°C for 4 hours.
-
Purity Check & Characterization[9]
-
TLC: Silica gel, 10% MeOH in DCM. Product
~0.4 (lower than starting amine). Stain with Ninhydrin (urea turns faint pink/yellow, amine turns deep purple). -
Expected Yield: 85–95%.[1]
-
Melting Point: 124–126°C.
Protocol B: Synthesis of Disubstituted Ureas (Isocyanate Route)
Objective: Synthesis of 1-[2-(4-methoxyphenyl)ethyl]-3-phenylurea (Example Analog). Mechanism: Direct nucleophilic addition.
Materials
-
Solvent: Acetonitrile (MeCN) or Ethyl Acetate (Green alternative).
-
Reagents:
-
2-(4-Methoxyphenyl)ethylamine (1.0 mmol)
-
Phenyl Isocyanate (1.0 mmol) (or substituted isocyanate of choice)
-
Step-by-Step Methodology
-
Preparation: In a 10 mL microwave vial, dissolve 2-(4-methoxyphenyl)ethylamine (1.0 mmol) in Acetonitrile (2.0 mL).
-
Addition: Add the Isocyanate (1.0 mmol) dropwise.
-
Caution: Isocyanates are moisture sensitive. Minimize exposure to air.
-
-
Microwave Parameters:
| Parameter | Setting | Rationale |
| Temperature | 80°C | Promotes rapid addition; prevents polymerization of isocyanate. |
| Time | 5:00 (Hold) | Reaction is extremely fast under dielectric heating. |
| Power | Dynamic (Max 50W) | Low power required for organic solvents (low specific heat). |
-
Workup:
-
Cool to RT.
-
Evaporation: Remove solvent under reduced pressure.[1]
-
Purification: Recrystallize from Ethanol/Water or perform flash chromatography (Hexane/EtOAc) if necessary.
-
Experimental Workflow & Quality Control
The following diagram illustrates the operational workflow, including critical "Stop/Go" decision points to ensure scientific integrity.
Figure 2: Operational workflow for microwave-assisted urea synthesis with integrated quality control steps.
Characterization Data (Reference Standards)
To validate your synthesis, compare your analytical data against these expected values for the core scaffold 1-[2-(4-methoxyphenyl)ethyl]urea .
| Technique | Expected Signal / Value | Assignment |
| Physical State | White crystalline solid | - |
| Melting Point | 124 – 126°C | Pure crystalline form |
| 1H NMR (DMSO- | Benzylic | |
| N-adjacent | ||
| Methoxy | ||
| Urea | ||
| Urea | ||
| Aromatic Ring (AA'BB') | ||
| 13C NMR (DMSO- | Urea | |
| Aromatic | ||
| Methoxy |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete conversion of amine salt.[2] | Ensure pH is not too low. Use Ammonium Chloride instead of HCl to buffer the reaction at pH ~6-7. |
| Biuret Byproduct | Overheating or excess KOCN at high T. | Reduce temperature to 85°C and extend time to 15 min. Strictly control stoichiometry (1.5 eq KOCN). |
| Vessel Failure | Excessive pressure buildup. | Decrease reaction volume. Ensure headspace is >50% of vial volume. |
| Product Oiling | Impurities preventing crystallization. | Scratch the flask with a glass rod; cool to 4°C overnight; or recrystallize from EtOH/Water (1:1). |
References
-
Beilstein J. Org. Chem. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction.
-
Tetrahedron Letters (2016). Microwave-assisted transamidation of ureas.
-
ResearchGate (2025).[3] Microwave-Assisted Synthesis of N-Monosubstituted Urea Derivatives.
-
MDPI (2023). Synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea.
-
Biointerface Research (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of [2-(4-methoxyphenyl)ethyl]urea
Executive Summary & Reaction Logic
Welcome to the technical support hub for urea synthesis. You are likely targeting [2-(4-methoxyphenyl)ethyl]urea (CAS: 53576-49-1) via the Wöhler synthesis adaptation—reacting 4-methoxyphenethylamine with potassium cyanate (KCNO) .
While theoretically simple, this reaction often suffers from variable yields (30–60%) due to a "pH tug-of-war." The reaction requires Isocyanic Acid (HNCO) as the electrophile, which is generated from cyanate in acid. However, the amine nucleophile is deactivated by that same acid (forming the ammonium salt).
The Secret to High Yield (>85%): You must maintain a reaction environment where the rate of urea formation exceeds the rate of cyanate hydrolysis.
The Reaction Pathway
The following diagram illustrates the competitive pathways governing your yield.
Figure 1: Mechanistic competition. Yield depends on balancing free amine availability with isocyanic acid generation.
Optimized Protocol (Standard Operating Procedure)
Do not use unbuffered water. Use this specific protocol to maximize the "sweet spot" window.
Reagents
-
Substrate: 2-(4-methoxyphenyl)ethylamine (1.0 eq)
-
Reagent: Potassium Cyanate (KCNO) (1.5 eq) — Freshly ground if caked.
-
Solvent: Water (5 vol) / Glacial Acetic Acid (1.0 eq) or dilute HCl.
Step-by-Step Methodology
-
Salt Formation: Dissolve the amine (10 mmol) in water (15 mL). Slowly add concentrated HCl (10 mmol, 1.0 eq) or Glacial Acetic Acid. Check pH; it should be ~3–4.
-
Why? We start fully protonated to prevent side reactions, then release the amine slowly.
-
-
Thermal Equilibration: Heat the solution to 60°C .
-
Why? Higher temps (>80°C) accelerate cyanate hydrolysis (waste). Lower temps (<40°C) stall the urea formation.
-
-
Controlled Addition: Dissolve KCNO (15 mmol, 1.5 eq) in minimal water (5 mL). Add this solution dropwise over 20 minutes to the amine mixture.
-
Critical Control Point: If you dump KCNO in all at once, the local concentration of HNCO spikes, leading to polymerization (cyanuric acid) or hydrolysis before it finds an amine.
-
-
The Digestion: Stir at 60–65°C for 2 hours.
-
Observation: The product is less soluble than the starting material. You should see a white precipitate form as the reaction progresses.[1]
-
-
Cool Down: Cool slowly to 0–5°C (ice bath) and hold for 30 minutes.
-
Isolation: Filter the solid. Wash with ice-cold water (2 x 5 mL) to remove salts (KCl) and unreacted amine hydrochloride.
Troubleshooting Guide
Issue 1: Low Yield (<40%)
Diagnosis: The cyanate likely hydrolyzed before reacting with the amine.
| Potential Cause | Verification | Corrective Action |
| pH too low (<2) | pH paper turns deep red. | The acid is destroying the cyanate. Buffer the reaction with sodium acetate or use acetic acid instead of HCl. |
| Old Reagents | KCNO is clumpy/wet. | KCNO hydrolyzes to carbonate over time. Use fresh reagent or increase equivalents to 2.0–2.5 eq. |
| High Temp | Refluxing (100°C). | Reduce temp to 60°C. Hydrolysis of HNCO is temperature-dependent. |
Issue 2: Product is an Oil or Sticky Gum
Diagnosis: Presence of impurities (biurets) or residual solvent.
-
Immediate Fix: Triturate the oil with cold ether or a 1:1 mixture of Ethanol/Water. Scratch the flask side with a glass rod to induce nucleation.
-
Root Cause: Overheating (>80°C) causes the urea product to react with a second molecule of HNCO, forming a biuret.
Issue 3: Starting Material Remains
Diagnosis: The amine was too "comfortable" as a salt and didn't attack.
-
Corrective Action: The pH was likely too low. Add small aliquots of NaOH or Sodium Acetate to push the equilibrium toward the free amine.
Purification & Characterization
If the crude precipitate is not pure (check via TLC: 5% MeOH in DCM), use the following purification decision tree.
Figure 2: Recrystallization workflow.[2] Ethanol/Water systems are preferred for this urea derivative.
Characterization Data (Expected):
-
Appearance: White crystalline solid.
-
Melting Point: ~130–135°C (Typical for monosubstituted ureas of this MW).
-
1H NMR (DMSO-d6): Look for the urea protons. The -NH2 usually appears as a broad singlet around 5.4 ppm, and the -NH- triplet around 6.0 ppm.
Frequently Asked Questions (FAQs)
Q: Can I use urea instead of potassium cyanate? A: Yes, but it is not recommended for high purity. Reacting the amine with urea requires high temperatures (>150°C) to induce decomposition of urea into HNCO. This often leads to charring and difficult purification of the methoxy-substituted product. Stick to the KCNO method (Wöhler synthesis) for milder conditions [1].
Q: My product is water-soluble and I lost it in the filtrate. What now? A: While this compound has low water solubility, it can remain in solution if the volume is too high.
-
Recovery: Saturate the aqueous filtrate with NaCl (salting out) and extract 3x with Ethyl Acetate. Dry over MgSO4 and evaporate.
Q: Can I do this in organic solvent? A: Yes. If water solubility is a major issue, you can run the reaction in Dichloromethane (DCM) using Trimethylsilyl Isocyanate (TMS-NCO) .
-
Protocol: Dissolve amine in DCM.[3] Add TMS-NCO (1.1 eq). Stir 1 hr. Add MeOH/H2O to quench. This gives very high yields but reagents are more expensive.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Wöhler urea synthesis protocols).
-
Kurzer, F. (1963).[3] "Arylureas: Cyanate Method." Organic Syntheses, Coll.[1][3] Vol. 4, p.49.
- Sartori, G., & Maggi, R. (2010). Advances in the Synthesis of Urea Derivatives. CRC Press. (Comprehensive review of urea synthesis mechanisms).
-
PubChem. (n.d.). Urea Compound Summary. National Library of Medicine.[4]
Sources
Technical Support Center: Stability Profile of [2-(4-methoxyphenyl)ethyl]urea
Topic: Stability of [2-(4-methoxyphenyl)ethyl]urea under physiological conditions
Executive Summary
Users investigating This compound often confuse chemical stability (hydrolysis in buffer) with metabolic stability (enzymatic degradation).[1]
Under strict physiological buffer conditions (pH 7.4, 37°C, no enzymes), this compound is chemically stable . The urea linkage is robust against spontaneous hydrolysis. However, in biological systems (plasma, liver microsomes, hepatocytes), the compound is metabolically labile , primarily due to the O-demethylation of the methoxy group and potential enzymatic hydrolysis of the urea tail.
Module 1: Chemical Stability (In-Vial)
The Core Issue: Hydrolysis vs. Solubility
User Symptom: "My compound concentration is dropping in PBS (pH 7.4) over 24 hours." Diagnosis: This is rarely chemical degradation. It is most likely precipitation due to the lipophilic nature of the phenylethyl moiety.
Mechanism of Stability
Substituted ureas possess a resonance-stabilized amide-like structure.[1] At pH 7.4, the activation energy required to cleave the C-N bond is too high for spontaneous hydrolysis to occur at 37°C. Significant hydrolysis typically requires:
-
pH Extremes: < pH 2 or > pH 12.[2]
-
High Temperature: > 60°C.
Table 1: Chemical Stability Profile
| Condition | Stability Prediction | Primary Risk Factor |
|---|---|---|
| PBS (pH 7.4, 37°C) | High (>99% remaining after 48h) | Precipitation (Solubility) |
| Simulated Gastric Fluid (pH 1.2) | Moderate | Acid-catalyzed hydrolysis (slow) |
| Basic Buffer (pH 10) | High | De-protonation (negligible) |
| Oxidative Stress (H₂O₂) | Low | Oxidation of electron-rich phenyl ring |[1]
Troubleshooting Protocol: Distinguishing Degradation from Precipitation
-
Centrifuge the "degraded" sample at 15,000 x g for 10 minutes.
-
Analyze both the supernatant and the re-dissolved pellet (in 100% DMSO).
-
Result: If the sum of Supernatant + Pellet ≈ Initial Concentration, you have a solubility issue, not instability.
Module 2: Biological Stability (In-Vivo/In-Vitro)
The Core Issue: Metabolic Soft Spots
User Symptom: "Rapid clearance observed in Human Liver Microsomes (HLM)." Diagnosis: The compound undergoes Phase I metabolism. The 4-methoxy group is a classic target for Cytochrome P450 enzymes (specifically CYP2D6 and CYP1A2), leading to O-demethylation.[1][3]
Metabolic Pathway Visualization
The following diagram illustrates the primary degradation routes in a physiological enzymatic environment.
Caption: Figure 1. Predicted metabolic fate.[4] The primary clearance mechanism is O-demethylation of the anisole ring.[1]
Module 3: Analytical Troubleshooting (HPLC/LC-MS)
Common Analytical Artifacts
User Symptom: "I see split peaks or 'ghost' peaks in my chromatogram." Root Cause: Urea derivatives can self-associate or degrade thermally in the ion source.[1]
Table 2: Analytical Optimization Guide
| Parameter | Recommendation | Why? |
|---|---|---|
| Column | C18 (End-capped) | Prevents tailing caused by urea-silanol interactions.[1] |
| Mobile Phase | Water/Acetonitrile + 0.1% Formic Acid | Acidic pH suppresses ionization of the urea nitrogen, improving peak shape. |
| Detection | UV 270-290 nm | The anisole ring has a strong UV absorbance signature.[1] |
| Sample Solvent | Match Mobile Phase | Injecting 100% DMSO stocks causes "solvent shock" and peak splitting. Dilute to <10% DMSO. |
Frequently Asked Questions (FAQs)
Q1: Can I store the stock solution in DMSO at -20°C? A: Yes. The compound is chemically stable in DMSO for at least 6 months at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake, which can precipitate the compound.[1]
Q2: Is the urea bond susceptible to plasma amidases? A: Generally, ureas are more stable than amides or esters in plasma. However, species differences exist. Rodent plasma (rich in carboxylesterases) may show slight degradation compared to human plasma. Always include a positive control (e.g., Procaine) in plasma stability assays.
Q3: Why does my LC-MS signal drop after 50 injections? A: Urea derivatives can crystallize at the electrospray tip if the source temperature is too low or concentration is too high. Increase source temperature to >350°C and ensure a wash step is included in your gradient.
Experimental Workflow: Stability Validation
Use this decision tree to determine the source of instability in your experiments.
Caption: Figure 2. Step-by-step troubleshooting workflow for distinguishing solubility issues from chemical or metabolic instability.
References
-
Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH.[1] (Detailed mechanisms of urea and amide hydrolysis).
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link (Reference for CYP-mediated clearance validation).
- Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for solubility and stability protocols in drug discovery).
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. Link (Standards for stability testing in biological matrices).
Sources
optimizing reaction temperature for N-substituted urea synthesis
Welcome to the Reaction Optimization Support Center .
As a Senior Application Scientist, I have structured this guide to address the specific kinetic and thermodynamic challenges inherent to N-substituted urea synthesis. This interface is designed to troubleshoot your current experimental failures and provide a self-validating protocol for future scale-up.
Module 1: The Thermodynamics & Kinetics Interface
Q: Why does my yield decrease when I increase the temperature to "push" the reaction?
A: This is a classic conflict between kinetic acceleration and thermodynamic instability. In isocyanate-amine couplings, the forward reaction (urea formation) is exothermic and generally fast.[1] By raising the temperature, you often trigger two detrimental pathways:
-
Reversibility (The Retro-Ene Analogue): At high temperatures (
), N-substituted ureas can undergo thermal dissociation back into the isocyanate and amine. If the amine is volatile, it leaves the headspace, shifting equilibrium backward. -
Side-Product Activation: High thermal energy overcomes the activation barrier for the isocyanate to react with the urea product itself, forming biurets (allophanates in the presence of alcohols).
The Rule of Thumb:
-
Kinetic Control (Preferred): Run at the lowest temperature where the amine remains soluble (
to RT). -
Thermodynamic Control (Avoid): High heat promotes scrambling and oligomerization.
Visualizing the Reaction Network
The following diagram illustrates the competing pathways defined by temperature and moisture.
Figure 1: Reaction network showing the primary urea formation pathway versus moisture-induced symmetric urea formation and high-temperature biuret generation.[2]
Module 2: Substrate-Specific Temperature Optimization
Q: How do I adjust the temperature based on my specific amine?
A: The nucleophilicity of your amine dictates the required activation energy. You must inversely correlate temperature with nucleophilicity to maintain selectivity.
| Substrate Class | Nucleophilicity | Recommended T | Rationale |
| Aliphatic Amines (e.g., Benzylamine) | High | Reaction is highly exothermic. Cooling prevents runaway exotherms and minimizes symmetric urea formation. | |
| Anilines (Electron-Neutral) | Moderate | Requires mild activation. Monitoring via LCMS is critical to avoid over-heating. | |
| Electron-Deficient Anilines (e.g., Nitro-aniline) | Low | Significant activation energy barrier. May require a catalyst (DMAP) or stronger heating. | |
| Sterically Hindered Amines (e.g., t-Butyl) | Low (Kinetic) | Steric bulk prevents approach. Heat increases molecular motion/collision frequency. |
Module 3: Troubleshooting Common Failures
Q: I isolated a white solid, but NMR shows it's the "Symmetric Urea" (R-NH-CO-NH-R). How did this happen?
A: This is the "Wet Solvent" trap.
-
Mechanism: Water competes with your amine for the isocyanate.
-
Isocyanate +
Carbamic Acid . -
This newly formed amine (derived from the isocyanate) reacts with the remaining isocyanate to form the symmetric urea.
-
-
Temperature Factor: Higher temperatures accelerate the hydrolysis rate faster than the urea formation rate in wet solvents.
-
The Fix:
-
Use anhydrous solvents (DCM, THF).
-
Keep the reaction under an inert atmosphere (
or Ar). -
Critical: If your amine is a salt (e.g., Hydrochloride), and you use a base (TEA/DIPEA) to free-base it, ensure the base is dry.
-
Q: My reaction stalled at 70%. Adding more isocyanate didn't help.
A: You likely have Isocyanate Dimerization (Uretidione formation).
-
Cause: Long reaction times at elevated temperatures allow isocyanates to react with themselves.
-
The Fix:
-
Add the isocyanate slowly (dropwise) to the amine solution at
. This keeps the instantaneous concentration of isocyanate low relative to the amine, favoring the cross-coupling over dimerization.
-
Module 4: The Validated "Safe" Protocol
Q: What is the standard operating procedure (SOP) to guarantee reproducibility?
A: Follow this workflow to minimize thermodynamic pitfalls.
Protocol: Anhydrous Synthesis of N-Substituted Ureas
-
Preparation: Flame-dry glassware and cool under
. -
Solvent: Use Anhydrous DCM (for solubility) or THF.
-
Amine Charge: Dissolve
of Amine in solvent ( ).-
If Amine is a salt: Add
DIPEA and stir for 10 min at RT.
-
-
Temperature Set: Cool the solution to
(ice bath). -
Addition: Add
Isocyanate dropwise over 10–20 minutes.-
Why? Controls exotherm and prevents local hot-spots that trigger side reactions.
-
-
Equilibration: Allow to warm to RT naturally. Stir for 2–4 hours.
-
Quench: If isocyanate remains (check TLC/LCMS), add a "scavenger" (e.g.,
morpholine) or simply quench with water if the product precipitates.
Decision Logic for Optimization
Figure 2: Decision matrix for selecting temperature protocols and purification strategies based on amine characteristics.
References
-
Mechanism of Urea Form
-
Symmetric Urea Impurity Form
-
Altern
-
Title: A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water.[4][10][7][12]
- Source: Royal Society of Chemistry (RSC).
- Context: Provides the counter-example for "on-water" synthesis, useful for specific stable substrates but highlights the solubility-driven selectivity.
-
Sources
- 1. Urea - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. theusajournals.com [theusajournals.com]
- 4. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 5. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 6. Urea Formation - Polyurethanes science, technology, markets, and trends [ebrary.net]
- 7. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 8. Technical Insights into Isocyanate Reaction Pathways [eureka.patsnap.com]
- 9. Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mun.ca [mun.ca]
- 12. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway | MDPI [mdpi.com]
Validation & Comparative
Comparative Guide: 1H NMR Spectrum Analysis of [2-(4-methoxyphenyl)ethyl]urea
Executive Summary
Compound: [2-(4-methoxyphenyl)ethyl]urea CAS: 53576-92-0 (Generic derivative class) Molecular Formula: C₁₀H₁₄N₂O₂
This guide provides a technical analysis of the 1H NMR spectrum for this compound, a structural pharmacophore often found in tyrosine-derived alkaloids and hypoglycemic agents. Unlike standard alkyl chain analysis, this compound presents a specific analytical challenge: the lability of the urea protons (-NH-CO-NH₂) .
This document objectively compares the spectral resolution obtained in DMSO-d₆ versus CDCl₃ , demonstrating why DMSO-d₆ is the superior solvent for structural validation, and compares the product against its precursor, 4-methoxyphenethylamine , to validate synthetic success.
Part 1: Structural Logic & Assignment Strategy
To accurately assign the spectrum, we must first map the proton environments. The molecule consists of three distinct domains: the electron-rich aromatic ring (AA'BB' system), the ethyl linker, and the polar urea terminus.
Visualization: Structural Assignment Map
The following diagram maps the proton environments to their expected chemical shifts and splitting patterns.
Figure 1: Structural segmentation of this compound indicating predicted chemical shift ranges.
Part 2: Comparative Analysis – Solvent Selection
The choice of solvent is the single most critical variable in analyzing this compound. The urea protons participate in intermolecular hydrogen bonding, which is disrupted or stabilized differently depending on the solvent.
Comparison Table: DMSO-d₆ vs. CDCl₃[1]
| Feature | DMSO-d₆ (Recommended) | CDCl₃ (Alternative) | Technical Insight |
| Urea (-NH-) Proton | Visible (Triplet, ~5.9 ppm) | Broad/Invisible | DMSO stabilizes H-bonds; CDCl₃ promotes rapid exchange. |
| Terminal (-NH₂) Protons | Visible (Singlet, ~5.4 ppm) | Broad/Invisible | Quadrupolar relaxation of ¹⁴N broadens these signals in non-polar solvents. |
| N-Methylene (-CH₂-N) | Distinct Quartet (coupled to NH) | Broad Triplet | In DMSO, coupling to the NH proton splits the CH₂ triplet into a pseudo-quartet. |
| Solubility | High | Low/Moderate | Ureas often precipitate in CDCl₃ at NMR concentrations. |
| Water Peak | ~3.33 ppm | ~1.56 ppm | Water in DMSO can overlap with the N-CH₂ signal if not dry. |
The "Urea Challenge" Explained
In CDCl₃ , the amide protons typically undergo intermediate chemical exchange with trace water or other solute molecules. This results in extreme line broadening, often causing the urea signals to "disappear" into the baseline. Furthermore, the lack of stabilization leads to conformational flux.
In DMSO-d₆ , the solvent acts as a hydrogen bond acceptor, "locking" the urea protons in place. This slows the exchange rate on the NMR timescale, sharpening the peaks and allowing for the observation of vicinal coupling (
Part 3: Comparative Analysis – Synthesis Monitoring
When synthesizing this compound from 4-methoxyphenethylamine , NMR is the primary tool for monitoring reaction completion. The diagnostic shift occurs at the methylene group adjacent to the nitrogen.
Diagnostic Shift Table
| Proton Environment | Precursor (Amine) | Product (Urea) | Shift (Δδ) |
| N-CH₂ (α to Nitrogen) | 2.85 ppm (Triplet) | 3.22 ppm (Pseudo-quartet) | +0.37 ppm (Deshielding due to Carbonyl) |
| Benzylic CH₂ | 2.65 ppm | 2.61 ppm | Negligible change |
| NH Protons | ~1.5 ppm (Broad, variable) | 5.4 - 6.0 ppm (Distinct) | Diagnostic Appearance |
Validation Logic: If the signal at 2.85 ppm remains, the reaction is incomplete. The emergence of the signal at 3.22 ppm quantifies the conversion yield.
Part 4: Detailed Spectral Assignment (DMSO-d₆)
Conditions: 400 MHz or higher, 298 K, Solvent: DMSO-d₆.
Aromatic Region (6.80 – 7.15 ppm)
The para-substituted benzene ring displays a classic AA'BB' system (often appearing as two "roofed" doublets).
-
δ 7.11 ppm (2H, d, J = 8.5 Hz): Protons ortho to the alkyl chain (closer to the urea).
-
δ 6.84 ppm (2H, d, J = 8.5 Hz): Protons ortho to the methoxy group (shielded by the electron-donating oxygen).
Urea Region (5.30 – 6.00 ppm)
-
δ 5.92 ppm (1H, t, J = 5.6 Hz): The internal NH proton. It appears as a triplet because it couples to the adjacent CH₂ group.
-
δ 5.38 ppm (2H, s, broad): The terminal NH₂ protons. These usually appear as a broad singlet.
Aliphatic Chain & Methoxy (2.60 – 3.75 ppm)
-
δ 3.73 ppm (3H, s): Methoxy (-OCH₃). Very intense, sharp singlet.
-
δ 3.22 ppm (2H, q/dt, J ≈ 6-7 Hz): The methylene adjacent to the urea (N-CH₂). Note: This may overlap with the dissolved water peak in wet DMSO.
-
δ 2.61 ppm (2H, t, J = 7.2 Hz): The benzylic methylene (Ar-CH₂).
Part 5: Experimental Protocols
Workflow Visualization
The following decision tree illustrates the protocol for sample preparation and validation.
Figure 2: Experimental workflow for solvent selection and synthetic validation.
Method 1: Sample Preparation (Standard)
-
Massing: Weigh 5–10 mg of this compound.
-
Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Critical Step: Ensure the DMSO is from a fresh ampoule or stored over molecular sieves. Water content >0.1% will broaden the urea peaks and shift the water signal into the N-CH₂ region (~3.3 ppm).
-
-
Homogenization: Vortex until fully dissolved. If particulates remain, filter through a cotton plug in a glass pipette.
Method 2: D₂O Exchange (Validation)
To confirm the assignment of the urea protons:
-
Acquire the standard spectrum in DMSO-d₆.
-
Add 1–2 drops of D₂O to the NMR tube.
-
Shake and wait 5 minutes.
-
Re-acquire the spectrum.
-
Result: The signals at 5.92 ppm and 5.38 ppm will disappear (exchange with D). The signal at 3.22 ppm will simplify from a quartet to a triplet (loss of coupling to NH).
-
References
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 51761 (Precursor Data: 4-methoxyphenethylamine).[1] National Institute of Advanced Industrial Science and Technology (AIST). [Link]
-
Abraham, R. J., et al. (2006). "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 44(6), 491–509. [Link]
-
Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 20(3), 661–667. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (General reference for AA'BB' systems and Urea shifts).
Sources
A Comparative Analysis of Melatonin and [2-(4-methoxyphenyl)ethyl]urea Binding Affinity at MT1 and MT2 Receptors
This guide provides a detailed comparative analysis of the binding affinities of the endogenous hormone melatonin and the synthetic compound [2-(4-methoxyphenyl)ethyl]urea for the melatonin receptors MT1 and MT2. This document is intended for researchers, scientists, and drug development professionals engaged in the study of the melatonergic system.
Introduction
Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone primarily synthesized by the pineal gland, with its secretion following a distinct circadian rhythm.[1] It plays a crucial role in regulating the sleep-wake cycle, among other physiological processes, by activating two high-affinity G protein-coupled receptors (GPCRs), MT1 and MT2.[2][3] The development of synthetic ligands for these receptors is a key focus in the pursuit of novel therapeutics for sleep disorders, mood disorders, and other conditions.[3] This guide focuses on a comparative analysis of melatonin and this compound, a structurally related synthetic compound.
While extensive data exists for the binding affinity of melatonin, a comprehensive search of the scientific literature did not yield specific experimental binding data (Kᵢ or IC₅₀ values) for this compound at the MT1 and MT2 receptors. Therefore, this guide will present the established binding profile of melatonin and provide a qualitative assessment of the likely binding characteristics of this compound based on structure-activity relationship (SAR) studies of analogous compounds.
Chemical Structures
Comparative Binding Affinity
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, indicating the strength of the interaction. It is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower value for these parameters signifies a higher binding affinity.
Melatonin: A High-Affinity Endogenous Ligand
Melatonin exhibits high-affinity binding to both MT1 and MT2 receptors, with reported Kᵢ values in the picomolar to low nanomolar range.[4][5] This potent interaction underscores its physiological role as the primary endogenous regulator of these receptors.
| Compound | Receptor | Binding Affinity (Kᵢ) |
| Melatonin | MT1 | 0.08 nM - 1.1 nM[5] |
| MT2 | 0.08 nM - 1.1 nM[5] |
Table 1: Experimentally determined binding affinities of Melatonin for human MT1 and MT2 receptors.
This compound: A Qualitative Assessment
This compound is a phenylalkyl urea, a class of compounds that has been explored as melatonin receptor ligands. A key structural difference from melatonin is the replacement of the indole ring with a 4-methoxyphenyl group and the N-acetyl group with a urea moiety.
Studies on substituted phenylalkyl amides, which are structurally related to ureas, have shown that the position of the methoxy group on the phenyl ring is critical for binding affinity. Specifically, a 4-methoxy substitution, as is present in this compound, has been demonstrated to cause a significant decrease in binding affinity for melatonin receptors. This suggests that the binding pocket of the melatonin receptors has a specific spatial requirement that is not optimally met by a methoxy group at the 4-position of the phenyl ring.
Based on this evidence, it is highly probable that This compound exhibits a significantly lower binding affinity for both MT1 and MT2 receptors compared to melatonin. The precise Kᵢ values would need to be determined experimentally, but they are anticipated to be in a much higher concentration range (micromolar or higher) than that of melatonin.
Melatonin Receptor Signaling Pathways
Both MT1 and MT2 receptors are coupled to Gᵢ proteins, and their activation by an agonist like melatonin leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This is a primary signaling pathway for melatonin's effects. Additionally, these receptors can engage other signaling cascades.
Caption: Workflow for a Competitive Radioligand Binding Assay.
III. Step-by-Step Methodology
-
Preparation:
-
Prepare serial dilutions of the competing ligands (melatonin and this compound) in assay buffer.
-
Dilute the cell membranes and the 2-[¹²⁵I]iodomelatonin to the desired concentrations in assay buffer.
-
-
Incubation:
-
In a 96-well plate, add the assay buffer, the cell membranes, the 2-[¹²⁵I]iodomelatonin, and the varying concentrations of the competing ligands.
-
Include wells for total binding (no competing ligand) and non-specific binding (a high concentration of unlabeled melatonin).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity of each filter using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the competing ligand.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC₅₀ value for each compound.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
Conclusion
References
-
Garratt, P. J., Jones, R., Tocher, D. A., & Wright, L. (1994). Mapping the melatonin receptor. 4. Comparison of the binding affinities of a series of substituted phenylalkyl amides. Journal of medicinal chemistry, 37(17), 2841–2846. [Link]
-
Jockers, R., Maurice, P., Boutin, J. A., & Delagrange, P. (2008). Melatonin receptors, heterodimerization, signal transduction and binding sites: what's new?. British journal of pharmacology, 154(6), 1182–1195. [Link]
-
Dubocovich, M. L., & Markowska, M. (2005). Functional MT1 and MT2 melatonin receptors in mammals. Endocrine, 27(2), 101–110. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 896, Melatonin. Retrieved February 12, 2026 from [Link].
-
Slominski, R. M., Reiter, R. J., Schlabritz-Loutsevitch, N., Ostrom, R. S., & Slominski, A. T. (2012). Melatonin membrane receptors in peripheral tissues: distribution and functions. Molecular and cellular endocrinology, 351(2), 152–166. [Link]
-
Audinot, V., Mailliet, F., Lahaye-Brasseur, C., Bonnaud, A., Le Gall, A., Amossé, C., Dromer, C., Nosjean, O., Malpaux, B., Guillaumet, G., & Boutin, J. A. (2003). New selective ligands of human cloned melatonin MT1 and MT2 receptors. Naunyn-Schmiedeberg's archives of pharmacology, 367(6), 553–561. [Link]
-
Cecon, E., Oishi, A., Jockers, R. (2022). Measuring Protein-Protein Interactions of Melatonin Receptors by Bioluminescence Resonance Energy Transfer (BRET). In: Ram, P.T. (eds) G Protein-Coupled Receptors. Methods in Molecular Biology, vol 2550. Humana, New York, NY. [Link]
-
Dubocovich, M. L., Delagrange, P., Krause, D. N., Sugden, D., Cardinali, D. P., & Olcese, J. (2010). International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors. Pharmacological reviews, 62(3), 343–380. [Link]
-
Legros, C., Brasseur, C., Delagrange, P., Ducorps, A., Boucard, D., & Nosjean, O. (2014). Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state. British journal of pharmacology, 171(14), 3477–3492. [Link]
Sources
- 1. Melatonin receptor ligands: A pharmaco-chemical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping the melatonin receptor. 4. Comparison of the binding affinities of a series of substituted phenylalkyl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Melatonin receptor ligands: synthesis of new melatonin derivatives and comprehensive comparative molecular field analysis (CoMFA) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-based discovery of potent and selective melatonin receptor agonists | eLife [elifesciences.org]
Safety Operating Guide
Personal protective equipment for handling [2-(4-methoxyphenyl)ethyl]urea
Executive Summary: Immediate Action Plan
Compound Class: Substituted Phenylurea / Phenethylamine Derivative Physical State: Crystalline Solid (Likely electrostatic powder) Primary Hazard Vectors: Inhalation of fine dust; Ocular/Dermal irritation.[1][2] Operational Status: Universal Precautions Required. Note: While specific toxicological data (LD50) for this exact isomer is often limited in public datasets, structural analogs (e.g., (4-methoxyphenyl)urea) are classified as Irritants (H315, H319, H335). Furthermore, the phenethyl- backbone suggests potential biological activity. Treat as a bioactive irritant.
Part 1: Hazard Identification & Risk Logic
As a Senior Application Scientist, I approach this compound not just as a chemical irritant, but as a potentially bioactive agent due to its phenethylamine structural motif. The safety protocol below is designed to mitigate two specific risks inherent to this class of ureas:
-
Electrostatic Dispersion: Substituted ureas often crystallize as light, fluffy needles that carry significant static charge. The risk of aerosolization during weighing is high.
-
Solvent Permeation: Once dissolved (typically in DMSO, Methanol, or DMF), the chemical’s ability to penetrate the skin increases significantly.
The "Why" Behind the Protocol:
-
Engineering Controls > PPE: We prioritize the Fume Hood because N95 respirators can leak if not fit-tested, and they do not protect against the vapors of the solvents you will likely use to dissolve this solid.
-
Glove Selection: Latex is insufficient for organic synthesis involving this compound. We utilize Nitrile because it offers superior resistance to the incidental splashes of the polar aprotic solvents (like DMSO) often required to solubilize urea derivatives.
Part 2: The PPE Matrix
This matrix defines the minimum protective barrier required.
| Protection Zone | Equipment Standard | Technical Specification | Scientific Rationale |
| Respiratory | Primary: Fume HoodSecondary: N95/P100 | Face Velocity: 80–100 fpmSash Height: <18 inches | Prevents inhalation of electrostatic dust. Ureas can be respiratory sensitizers; exclusion is safer than filtration. |
| Ocular | Safety Glasses (Solid)Splash Goggles (Liquid) | ANSI Z87.1 Impact RatedIndirect Venting (Goggles) | Protects against projectile crystals during spatula manipulation and solvent splashes during dissolution. |
| Dermal (Hand) | Nitrile Gloves | Thickness: ≥ 5 milCuff: Extended (12 inch) | Breakthrough Time: >480 min (Solid). Note: If dissolved in DCM or DMF, double-gloving is mandatory. |
| Body | Lab Coat | High-density Cotton/PolySnap closures | Prevents accumulation of dust on street clothes. Snap closures allow rapid removal in case of gross contamination. |
Part 3: Operational Protocol (Step-by-Step)
This protocol is a self-validating system. If you cannot perform a step (e.g., the sash alarm triggers), the system halts.
Phase A: Preparation & Engineering Check
-
Verify Airflow: Check the fume hood monitor. Flow should be stable. Test: Hold a Kimwipe at the sash opening; it should be pulled inward firmly but not violently.
-
Static Mitigation: If available, place an ionizing bar or anti-static gun near the balance. This prevents the "jumping powder" phenomenon common with urea derivatives.
-
Donning Sequence: Wash hands -> Lab Coat -> Safety Glasses -> Gloves (Inspect for pinholes by trapping air and squeezing).
Phase B: Weighing & Transfer (The Critical Zone)
-
Tare External: Tare your weighing boat/vial before entering the deep zone of the hood to minimize turbulence.
-
The "Tunnel" Technique: When transferring the solid [2-(4-methoxyphenyl)ethyl]urea from the stock bottle:
-
Keep the stock bottle and receiving vial within 6 inches of each other.
-
Do not lift the spatula high; keep the transfer path horizontal and low to the hood deck.
-
-
Solubilization:
-
Add solvent (e.g., DMSO) slowly down the side of the vial.
-
Caution: Urea dissolution can be endothermic or exothermic depending on the solvent; add solvent in aliquots to prevent splashing.
-
Phase C: Decontamination & Disposal
-
Dry Wipe First: Do not spray wet cleaner on spilled powder (this creates a spreadable sludge). Wipe powder spills with a damp (not soaking) paper towel to capture particles.
-
Solvent Wash: Clean the area with 70% Ethanol or Isopropanol after the bulk solid is removed.
-
Waste Stream:
-
Solid Waste: Disposable spatula covers, weigh boats, and contaminated gloves go into "Hazardous Solid Waste."
-
Liquid Waste: Solutions go into "Organic Solvents" (Non-Halogenated or Halogenated depending on your solvent).
-
Part 4: Visualization (Safe Handling Workflow)
The following diagram illustrates the logical flow of handling, emphasizing the "Stop/Go" decision points that ensure safety.
Figure 1: Decision-matrix for the safe handling and solubilization of this compound, prioritizing dust containment.
References
-
Occupational Safety and Health Administration (OSHA). (2024).[3] Personal Protective Equipment: Laboratory Standards (29 CFR 1910.132 & 1910.1450). United States Department of Labor. [Link]
-
National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: Phenylurea Derivatives Hazard Profile. National Library of Medicine. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
